4-(2,4-dimethylphenyl)pyrrolidin-2-one
Description
Properties
CAS No. |
1366924-19-7 |
|---|---|
Molecular Formula |
C12H15NO |
Molecular Weight |
189.25 g/mol |
IUPAC Name |
4-(2,4-dimethylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO/c1-8-3-4-11(9(2)5-8)10-6-12(14)13-7-10/h3-5,10H,6-7H2,1-2H3,(H,13,14) |
InChI Key |
LTDPYBTUDZRLBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2CC(=O)NC2)C |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Mechanism and Substrate Scope
The most efficient route to 4-(2,4-dimethylphenyl)pyrrolidin-2-one involves Lewis acid-catalyzed ring-opening of donor-acceptor (DA) cyclopropanes followed by lactamization. Cyclopropanes bearing a 2,4-dimethylphenyl group as the donor and an ester as the acceptor undergo nucleophilic attack by primary amines, forming γ-amino esters. Subsequent intramolecular cyclization and dealkoxycarbonylation yield the target lactam (Scheme 1).
Nickel perchlorate or scandium triflate catalyzes the ring-opening step, enabling regioselective N-attack by anilines or benzylamines. For example, dimethyl 2-(2,4-dimethylphenyl)cyclopropane-1,1-dicarboxylate reacts with benzylamine in toluene under reflux, producing this compound in 68% yield after dealkoxycarbonylation. The reaction tolerates electron-donating and withdrawing groups on the aryl ring, though steric hindrance from ortho-substituents reduces yields by 15–20%.
Stereochemical Considerations
Chiral DA cyclopropanes, such as (S)-2-(2,4-dimethylphenyl)cyclopropane-1,1-diesters, undergo ring-opening with inversion of configuration via an SN2-like mechanism. This enables enantioselective synthesis of this compound with up to 98% ee when using optically pure starting materials.
Lactamization of γ-Amino Esters
One-Pot Synthesis
A streamlined one-pot procedure combines cyclopropane ring-opening, lactamization, and decarboxylation. For instance, treating DA cyclopropane 1a with 2,4-dimethylaniline in the presence of Sc(OTf)₃ generates intermediate γ-amino ester 4a , which cyclizes upon acetic acid-mediated dehydration (Table 1).
Table 1: One-Pot Synthesis of this compound
| Cyclopropane | Amine | Catalyst | Yield (%) |
|---|---|---|---|
| 1a | 2,4-Dimethylaniline | Sc(OTf)₃ | 72 |
| 1b | Benzylamine | Ni(ClO₄)₂ | 65 |
Dealkoxycarbonylation Strategies
Post-cyclization dealkoxycarbonylation is critical for removing ester auxiliaries. Alkaline saponification (NaOH/EtOH) followed by thermolysis at 180°C achieves quantitative decarboxylation without epimerization. Alternative methods include LiAlH₄ reduction, though this risks over-reduction of the lactam ring.
Functionalization of Pyrrolidone Derivatives
Benzylation-Alkylation-Nitroalkylation Sequences
Adapting the patent by, 2-pyrrolidone undergoes N-benzylation with 2,4-dimethylbenzyl chloride under basic conditions (Na/EtOH), yielding N-(2,4-dimethylbenzyl)pyrrolidone. Subsequent alkylation with dimethyl sulfate and nitroalkylation with nitromethane introduces a nitromethylene group at C(3). Hydrogenation over Raney nickel then reduces the nitro group to an aminomethyl substituent (Scheme 2).
Scheme 2: Modified Pathway from 2-Pyrrolidone
-
N-Benzylation → 2. Alkylation → 3. Nitroalkylation → 4. Reduction
While this four-step sequence affords this compound in 45% overall yield, scalability is limited by the need for high-pressure hydrogenation.
Comparative Analysis of Methodologies
Efficiency and Practicality
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethylphenyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles or electrophiles under specific conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2,4-Dimethylphenyl)pyrrolidin-2-one has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of fine chemicals, dyes, and pigments
Mechanism of Action
The mechanism of action of 4-(2,4-dimethylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Substituent Position and Functional Group Variations
- 1,4-Dimethylpyrrolidin-2-one (): This simpler analog lacks the aromatic substituent, with methyl groups at the 1- and 4-positions. Its molecular weight (113.16 g/mol) is significantly lower than the target compound (~217.3 g/mol estimated).
1-(2,4-Dimethylphenyl)-5-(trifluoro...)pyrrolidin-2-one (4s) :
The trifluoro-oxopropylidene group at position 5 introduces electron-withdrawing effects, which may stabilize the lactam ring and modify reactivity. NMR data (¹H: δ 5.44 for the trifluoro group; ¹³C: δ 176.48 for the carbonyl) highlight electronic differences compared to the target compound .
Pharmacologically Active Derivatives
Arylpiperazine Derivatives () :
Compounds like S-61 and S-73 incorporate arylpiperazine moieties linked via alkyl chains to the pyrrolidin-2-one core. These derivatives exhibit potent alpha1-adrenergic receptor (AR) affinity (pKi = 7.13 for S-61) and antiarrhythmic activity (ED₅₀ = 1.0 mg/kg for compound 13) . The target compound, lacking the piperazine group, may have reduced receptor binding but improved passive diffusion due to lower polarity.Benzylated Anti-Alzheimer’s Agents () :
Derivatives such as 10b (3-(4-fluorobenzoyl-piperidinyl)-1-(4-methoxybenzyl)-pyrrolidin-2-one) inhibit acetylcholinesterase (AChE), mimicking donepezil’s mechanism. The dimethylphenyl group in the target compound could offer alternative hydrophobic interactions with AChE, though its efficacy remains unstudied .
Heterocyclic Hybrids ()
Compounds like 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)pyrrolidin-2-one (CAS 941962-51-2) integrate oxadiazole rings, enhancing π-π stacking and hydrogen-bonding capabilities. The oxadiazole’s electron-deficient nature contrasts with the electron-rich dimethylphenyl group, suggesting divergent biological targets .
Data Table: Key Comparisons
Biological Activity
4-(2,4-dimethylphenyl)pyrrolidin-2-one, also known as DMBPO, is a pyrrolidinone derivative that has garnered attention for its diverse biological activities. This compound is structurally characterized by a pyrrolidine ring substituted with a 2,4-dimethylphenyl group, which influences its pharmacological properties. Research into its biological activity has revealed potential applications in antimicrobial and antifungal therapies.
Antimicrobial Properties
DMBPO has been investigated for its effectiveness against various bacterial and fungal pathogens. A study highlighted its minimum inhibitory concentration (MIC) values against several strains:
| Pathogen | MIC (μg/ml) | Zone of Inhibition (mm) |
|---|---|---|
| Escherichia coli | 187 | 10.3 |
| Klebsiella pneumoniae | 220 | 10.3 |
| Staphylococcus aureus | >1000 | 4.4 |
| Bacillus subtilis | 850 | 2.6 |
| Aspergillus niger | 1 | 28 |
DMBPO exhibited the highest activity against Aspergillus niger, making it a promising candidate for antifungal drug development .
The mechanism by which DMBPO exerts its antimicrobial effects involves interaction with essential enzymes in the fungal cell wall biosynthesis pathway. In silico molecular docking studies indicated that DMBPO binds effectively to key targets such as:
- 14 alpha-sterol demethylase (CYP51) : Binding energy of -6.66 kcal/mol.
- β-1,3-glucan binding protein : Binding energy of -4.43 kcal/mol.
These interactions suggest that DMBPO may inhibit crucial metabolic pathways in fungi, which could help combat drug-resistant strains .
Case Studies
-
Antifungal Activity Against Aspergillus Species :
A study focusing on the antifungal properties of DMBPO demonstrated significant efficacy against drug-resistant Aspergillus strains, indicating its potential as a therapeutic agent in treating fungal infections that are resistant to conventional antifungals . -
Antibacterial Efficacy :
Another investigation assessed the antibacterial activity of DMBPO against various pathogens, revealing a broad spectrum of activity, particularly against Gram-negative bacteria like E. coli and Klebsiella pneumoniae. The compound's ability to inhibit these pathogens at relatively low concentrations underscores its potential as an antibiotic agent .
Q & A
What are the recommended synthetic routes for 4-(2,4-dimethylphenyl)pyrrolidin-2-one, and how do reaction conditions influence yield?
Level: Basic
Methodological Answer:
Synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps use solvents like dichloromethane or methanol under controlled temperatures (60–80°C) and inert atmospheres. For example, coupling reactions between substituted phenyl precursors and pyrrolidinone intermediates are catalyzed by palladium complexes, achieving yields of 65–80%. Optimization of pH (6.5–7.5) during cyclization enhances purity (>95% by HPLC). Catalysts like triethylamine improve regioselectivity in acylation steps .
How can researchers resolve discrepancies in NMR spectral data when characterizing substituted pyrrolidin-2-one derivatives?
Level: Advanced
Methodological Answer:
Discrepancies in NMR data often arise from dynamic rotational isomerism or solvent artifacts. To address this:
- Perform variable-temperature NMR (25°C to 60°C) to identify coalescence temperatures for conformers.
- Use deuterated solvents dried with molecular sieves to minimize water peaks.
- Compare experimental δH values with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p)) for validation .
What analytical techniques are essential for confirming the purity and structure of this compound?
Level: Basic
Methodological Answer:
Critical techniques include:
- HPLC-PDA : C18 columns (5 μm, 250 × 4.6 mm) with acetonitrile/water gradients (60:40 to 90:10 over 20 min) to assess purity (>98%).
- HRMS : Confirm molecular ions (e.g., [M+H]+ at m/z 232.1443 for C12H15NO).
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in δ 2.5–3.5 ppm regions for pyrrolidinone protons .
What strategies are effective in optimizing enantioselective synthesis of pyrrolidin-2-one derivatives with chiral centers?
Level: Advanced
Methodological Answer:
Chiral resolution methods include:
- Asymmetric catalysis : (R)-BINAP-Pd complexes (10 mol%) in Suzuki couplings achieve >85% enantiomeric excess (ee).
- Kinetic resolution : Lipases (e.g., Candida antarctica) in transesterification yield 90–95% ee.
- Monitor ee via chiral HPLC (Chiralpak IC column, hexane/i-PrOH 85:15) .
How does the substitution pattern on the phenyl ring affect the compound’s physicochemical properties?
Level: Basic
Methodological Answer:
Electron-donating groups (e.g., 2,4-dimethyl) increase lipophilicity (logP from 1.8 to 2.5) but reduce aqueous solubility (12 mg/mL to 4 mg/mL). Para-substituents enhance π-π stacking (X-ray crystallography shows d-spacing 3.4 Å vs. 3.1 Å in unsubstituted analogs) .
How to design stability studies under varying pH and temperature for pyrrolidin-2-one derivatives?
Level: Advanced
Methodological Answer:
Accelerated stability testing should include:
- Forced degradation : 0.1M HCl/NaOH (40°C, 72 hr) and 3% H2O2 (25°C, 24 hr).
- Photostability : ICH Q1B guidelines (1.2 million lux·hr visible light, 200 W·hr/m² UV).
- Quantify degradation products via UPLC-MS/MS (LOQ 0.1%) .
What in vitro assays are suitable for preliminary assessment of biological activity?
Level: Basic
Methodological Answer:
Standard assays include:
- MTT assay : IC50 determination against HeLa cells (72 hr exposure, λ 570 nm).
- Apoptosis markers : Flow cytometry with Annexin V-FITC/PI staining.
- Enzyme inhibition : Fluorescence-based HDAC assays (IC50 <10 μM indicates potency) .
How to address low reproducibility in biological assays due to compound aggregation?
Level: Advanced
Methodological Answer:
Mitigate aggregation artifacts by:
- Pre-filtering compounds through 0.22 μm PVDF membranes .
- Using detergent-containing buffers (0.01% Tween-20) in cell-based assays.
- Validating dose-response curves with Hill slopes (nH 0.8–1.2) .
What computational methods predict the compound’s reactivity and interaction with biological targets?
Level: Advanced
Methodological Answer:
Employ:
- Molecular docking (AutoDock Vina) : Predict binding modes to targets like EGFR (docking score ≤−9 kcal/mol).
- DFT calculations (Gaussian 16) : Analyze HOMO-LUMO gaps (4.1 eV) for electrophilicity.
- MD simulations (GROMACS) : Evaluate protein-ligand stability over 100 ns trajectories .
How to reconcile conflicting bioactivity data across different cell lines?
Level: Advanced
Methodological Answer:
Systematically evaluate:
- Cell permeability : Measure intracellular concentrations via LC-MS/MS .
- Metabolic stability : Liver microsome incubation (t1/2 >60 min preferred).
- Off-target profiling : Kinome-wide screening (e.g., KINOMEscan) to identify polypharmacology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
